molecular formula C22H32O4 B12727615 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate CAS No. 84006-31-5

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate

Cat. No.: B12727615
CAS No.: 84006-31-5
M. Wt: 360.5 g/mol
InChI Key: ZSKXDYWGVRISOZ-WUKNDPDISA-N
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Description

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate is an organic compound with a complex structure that includes a nonanoate ester, a phenyl group, and a propenyl moiety

Preparation Methods

The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate typically involves esterification reactions. One common method is the reaction of 1-methyl-2-propanol with nonanoic acid in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester linkage. The phenylpropenyl group can be introduced through a subsequent reaction involving phenylpropenyl chloride and a base like pyridine to facilitate the substitution reaction.

Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and yield. These methods ensure a consistent and scalable production process, which is crucial for commercial applications.

Chemical Reactions Analysis

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenylpropenyl groups, using reagents such as sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s ester linkage and phenyl group make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory or analgesic properties.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the phenylpropenyl group, which can then interact with cellular receptors or enzymes. The phenyl group may engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function.

Comparison with Similar Compounds

1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl nonanoate can be compared with similar compounds such as:

Properties

CAS No.

84006-31-5

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl nonanoate

InChI

InChI=1S/C22H32O4/c1-4-5-6-7-8-12-15-21(23)25-18(2)19(3)26-22(24)17-16-20-13-10-9-11-14-20/h9-11,13-14,16-19H,4-8,12,15H2,1-3H3/b17-16+

InChI Key

ZSKXDYWGVRISOZ-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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